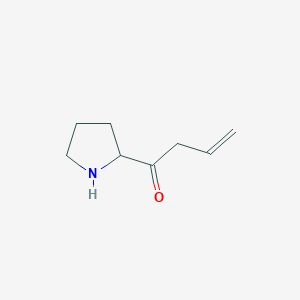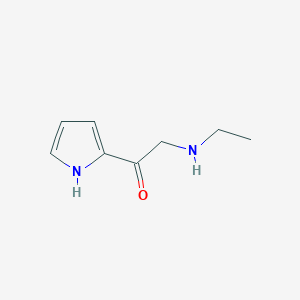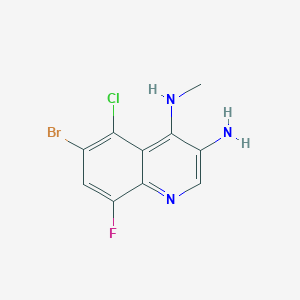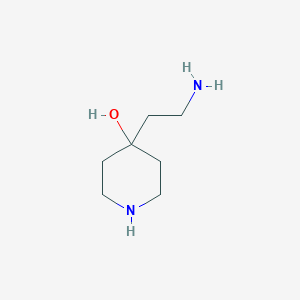![molecular formula C13H17ClO B13171869 ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a complex side chain This compound is of interest due to its unique structure, which combines a benzene ring with a chloromethyl group and a methylbutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative, followed by the introduction of the methylbutenyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes, followed by the addition of the methylbutenyl group. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological molecules in unique ways, potentially leading to new insights into biochemical pathways.
Medicine
In medicine, researchers may investigate the potential therapeutic applications of this compound. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can target specific biological pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylbutenyl group may also interact with hydrophobic regions of biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in that it contains a benzene ring and a chloromethyl group.
Methylbutenyl Benzene: Similar in that it contains a benzene ring and a methylbutenyl group.
Uniqueness
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is unique because it combines both a chloromethyl group and a methylbutenyl group in a single molecule
Propriétés
Formule moléculaire |
C13H17ClO |
|---|---|
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
[2-(chloromethyl)-2-methylbut-3-enoxy]methylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Clé InChI |
CQZXULOUGHDRDE-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)(CCl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)

![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)


![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)

